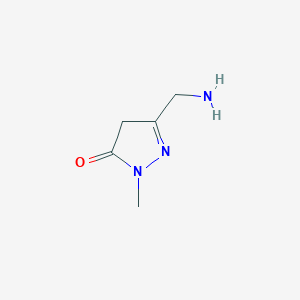

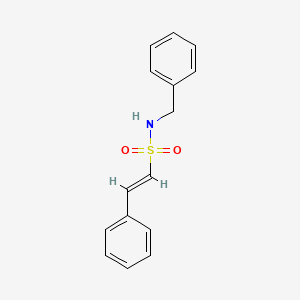

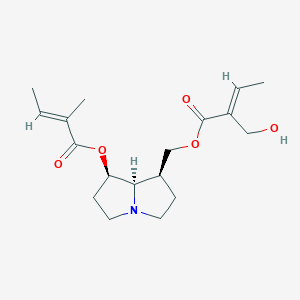

![molecular formula C13H16N2O B3034161 2-苄基-2,5-二氮杂螺[3.4]辛烷-1-酮 CAS No. 1415562-70-7](/img/structure/B3034161.png)

2-苄基-2,5-二氮杂螺[3.4]辛烷-1-酮

描述

The compound "2-Benzyl-2,5-diazaspiro[3.4]octan-1-one" is a diazaspiro derivative, which is a class of compounds characterized by the presence of two nitrogen atoms within a spirocyclic framework. These compounds are of interest due to their potential applications in medicinal chemistry and as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of diazaspiro compounds, such as the related 2,6-diazaspiro[3.3]heptane, involves scalable and concise methods that can be applied to produce a variety of N-Boc-N'-aryl derivatives . Although the specific synthesis of "2-Benzyl-2,5-diazaspiro[3.4]octan-1-one" is not detailed in the provided papers, the general approach to synthesizing diazaspiro compounds typically involves the formation of the spirocyclic ring system followed by functionalization of the nitrogen atoms.

Molecular Structure Analysis

The molecular structure of diazaspiro compounds can be elucidated using various spectroscopic techniques, including IR, mass spectrometry, and NMR . For instance, the N-benzyl-2,7-diphenyl-1,4-diazepan-5-ones exhibit different conformations such as chair and twist-boat, depending on the substitution pattern . These findings suggest that "2-Benzyl-2,5-diazaspiro[3.4]octan-1-one" may also exhibit distinct conformational preferences that could be determined by similar analytical methods.

Chemical Reactions Analysis

Diazaspiro compounds are versatile intermediates in organic synthesis. They can participate in various chemical reactions, including Pd-catalyzed aryl amination reactions, which are useful for introducing aryl groups into the diazaspiro framework . This reactivity could potentially be applied to "2-Benzyl-2,5-diazaspiro[3.4]octan-1-one" for further derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazaspiro compounds are influenced by their molecular structure. For example, the crystal structure of related compounds can be determined by single-crystal X-ray diffraction, revealing information about molecular conformation and packing in the solid state . The hydrogen bonding patterns observed in the adduct of 1,4-diazabicyclo[2.2.2]octane and 1,3,5-benzenetricarboxylic acid demonstrate the ability of diazaspiro compounds to form stable supramolecular structures . These properties are essential for understanding the behavior of "2-Benzyl-2,5-diazaspiro[3.4]octan-1-one" in different environments and could be investigated using similar techniques.

科学研究应用

合成和分子结构

分子衍生物和环加成反应

2-苄基-2,5-二氮杂螺[3.4]辛烷-1-酮衍生物已通过 3-亚甲基氮杂环丁烷-2-酮与亚硝酮的立体定向 [3+2] 1,3-环加成合成,产生具有其异恶唑烷环中不同包络构象的化合物,导致不同的取代基取向 (Chiaroni 等人,2000 年)。已通过二氮杂螺衍生物的改进合成合成了类似化合物,作为哌嗪和吗啉的替代品,突出了它们在药物化学探索中的潜力 (王雯等人,2015 年)。

结构和性质分析

分析了某些二氮杂螺衍生物的结构-性质关系,揭示了对它们的以下方面的见解:光谱性质、受氢键和其他相互作用支配的晶体堆积以及取代基对其吸收光谱的影响 (Lazić 等人,2017 年)。

缓蚀

二氮杂螺衍生物已被研究为酸性环境中低碳钢的缓蚀剂。这些化合物表现出有效的缓蚀性能,它们的吸附与物理和化学过程有关,符合 Langmuir 等温线模型 (Chafiq 等人,2020 年)。

生物学应用

疟疾治疗

一系列新型二氮杂螺[3.4]辛烷对疟原虫的不同阶段表现出活性。该系列以其新型富含 sp3 的支架而著称,经过优化,产生了具有低纳摩尔活性和阻断传播特性的化合物 (Le Manach 等人,2021 年)。

抗结核药物先导

源自 2,6-二氮杂螺[3.4]辛烷的化合物被研究为针对结核分枝杆菌的潜在抗结核剂,其中一种先导化合物显示出极低的最小抑菌浓度,表明其作为抗结核剂具有很强的潜力 (Lukin 等人,2023 年)。

属性

IUPAC Name |

2-benzyl-2,5-diazaspiro[3.4]octan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-12-13(7-4-8-14-13)10-15(12)9-11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKKPGSCKHEUKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C2=O)CC3=CC=CC=C3)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

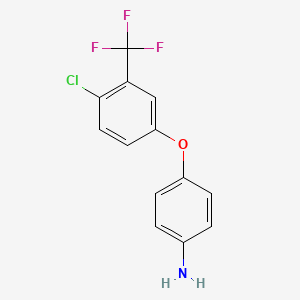

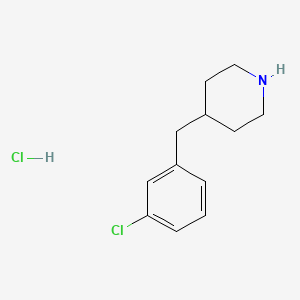

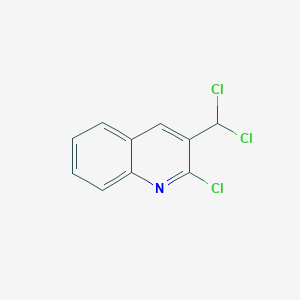

![3-bromo-4-hydroxy-8,9,10,11-tetrahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(7H)-one](/img/structure/B3034087.png)

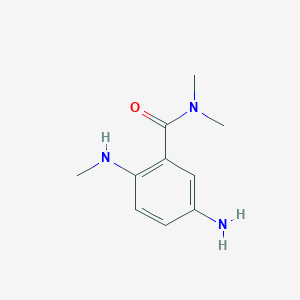

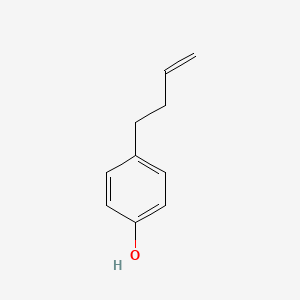

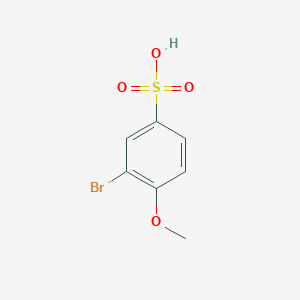

![3-amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B3034089.png)

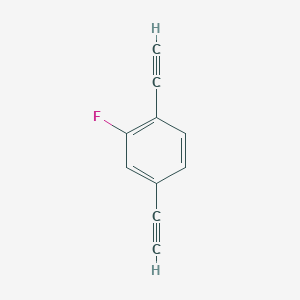

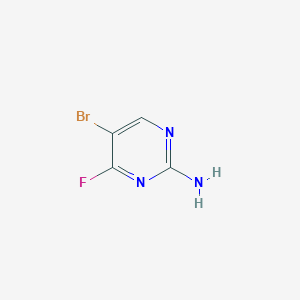

![3-amino-6-(dimethylamino)-1-(4-methoxyphenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B3034090.png)